molecular formula C10H11BrF2O B8027084 1-Bromo-2,4-difluoro-3-(2-methylpropoxy)benzene

1-Bromo-2,4-difluoro-3-(2-methylpropoxy)benzene

Cat. No.: B8027084
M. Wt: 265.09 g/mol
InChI Key: YJEUMMWXUWAQDL-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H11BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a 2-methylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-3-(2-methylpropoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, using high-purity reagents and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-3-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for this compound.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is often employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with sodium methoxide would yield a methoxy-substituted benzene derivative.

Scientific Research Applications

1-Bromo-2,4-difluoro-3-(2-methylpropoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It may serve as a precursor for drugs or therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-3-(2-methylpropoxy)benzene depends on its specific application. In chemical reactions, the bromine atom often acts as a leaving group, facilitating various substitution and coupling reactions. The fluorine atoms and the 2-methylpropoxy group can influence the compound’s reactivity and stability through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-difluorobenzene: Similar structure but lacks the 2-methylpropoxy group.

    1-Bromo-2-fluoro-4-methoxybenzene: Contains a methoxy group instead of the 2-methylpropoxy group.

    1-Bromo-2,3-difluoro-4-methoxybenzene: Another similar compound with different substitution patterns.

Uniqueness

1-Bromo-2,4-difluoro-3-(2-methylpropoxy)benzene is unique due to the presence of both fluorine atoms and the bulky 2-methylpropoxy group. This combination of substituents can significantly affect the compound’s chemical properties and reactivity, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-6(2)5-14-10-8(12)4-3-7(11)9(10)13/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEUMMWXUWAQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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